molecular formula C15H17N3O3S B3019451 N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide CAS No. 2249363-82-2

N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide

Cat. No.: B3019451
CAS No.: 2249363-82-2
M. Wt: 319.38
InChI Key: YQELQVUFLISPGX-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide is a complex organic compound featuring a pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl and carboxamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine (TEA) under reflux conditions in 1,4-dioxane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological pathways .

Properties

IUPAC Name

N-ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-4-18(14-11(2)6-5-9-16-14)15(19)12-7-8-13(17-10-12)22(3,20)21/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQELQVUFLISPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=CC=N1)C)C(=O)C2=CN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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